1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a methylphenyl group attached to the triazole ring.
Preparation Methods
The synthesis of 1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves cyclocondensation reactions. One common method involves the reaction of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and regioselectivity. The reaction conditions are mild, and the process is metal-free, acid-free, and base-free .
Chemical Reactions Analysis
1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic structures.
Scientific Research Applications
1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antiviral agent, particularly against measles virus genotypes.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit viral replication by interfering with the viral life cycle at various stages, including viral entry, genome replication, and production of new viral particles. It can also stimulate the host’s immune system to produce antiviral cytokines and chemokines .
Comparison with Similar Compounds
1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring. Similar compounds include:
1-methyl-3-(trifluoromethyl)-N-[4-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide: Effective against measles virus.
5-amino-N-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Another triazole derivative with potential biological activity.
These compounds share the triazole core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-7-6-8-14(11-12)19-18(23)17-13(2)22(21-20-17)15-9-4-5-10-16(15)24-3/h4-11H,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVELXYUSTBYYNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.